molecular formula C11H21NO3 B2718166 tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 132482-06-5

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B2718166
CAS No.: 132482-06-5
M. Wt: 215.293
InChI Key: MXPOLUPSEVGAAS-SECBINFHSA-N
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Description

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Scientific Research Applications

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known as ®-1-BOC-2-(2-HYDROXYETHYL)PYRROLIDINE, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids, in general, have been shown to affect various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

HEP is a strong base used to salify organic acids of pharmaceutical interest to improve their solubility in water . It was found that the radioactivity of [14C]-HEP was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

Pyrrolidine alkaloids, in general, have been shown to exert a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-(2-hydroxyethyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(2-methoxyethyl)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132482-06-5
Record name tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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